Technical Whitepaper: 2-Phenylthiazole-5-carboxylic acid (CAS 10058-38-5)
Technical Whitepaper: 2-Phenylthiazole-5-carboxylic acid (CAS 10058-38-5)
This technical guide provides an in-depth profiling of CAS 10058-38-5 , chemically known as 2-Phenylthiazole-5-carboxylic acid .[1][2]
CRITICAL DISAMBIGUATION ALERT
Are you looking for the c-Myc Inhibitor? Many researchers confuse "10058-38-5" with the well-known c-Myc inhibitor 10058-F4 .
If you seek the c-Myc inhibitor: The correct CAS is 403811-55-2 .
If you seek the Thiazole Scaffold: Proceed with this guide. CAS 10058-38-5 is a critical pharmacophore used to synthesize TRBP-Dicer inhibitors (e.g., CIB-L43) and TAAR1 agonists .
Physicochemical Profiling & Medicinal Chemistry Applications
Executive Summary
CAS 10058-38-5 (2-Phenylthiazole-5-carboxylic acid) is a heteroaromatic building block central to the design of novel therapeutics in oncology and neurology. Unlike simple reagents, this compound serves as the "warhead" or binding core for a new class of RNA-binding protein modulators .
Recent medicinal chemistry campaigns have validated this scaffold as the precursor for CIB-L43 , a nanomolar inhibitor of the TRBP-Dicer interaction , offering a novel pathway to treat Hepatocellular Carcinoma (HCC) by modulating microRNA biogenesis. Additionally, it functions as a key intermediate in the synthesis of TAAR1 agonists for the treatment of schizophrenia and depression.
Physicochemical Characterization
This section details the fundamental constants required for analytical validation and formulation.
| Property | Value | Technical Note |
| Chemical Name | 2-Phenyl-1,3-thiazole-5-carboxylic acid | Core thiazole ring with phenyl (C2) and carboxyl (C5) substitutions. |
| Molecular Formula | C₁₀H₇NO₂S | - |
| Molecular Weight | 205.23 g/mol | Ideal fragment size for Fragment-Based Drug Discovery (FBDD). |
| Appearance | White to Off-White Solid | Crystalline powder form. |
| Melting Point | 186–188 °C | Sharp melting range indicates high purity potential. |
| pKa (Calculated) | ~3.5 (Carboxylic Acid) | Acidic proton at C5 allows facile amide coupling or salt formation. |
| LogP | 2.51 | Moderate lipophilicity; good membrane permeability potential for derivatives. |
| Solubility | DMSO (>50 mg/mL), Ethanol | Poorly soluble in water; requires organic co-solvent or pH adjustment. |
Solubility & Stability Profile
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DMSO Reconstitution: The compound dissolves readily in DMSO.[3] For biological assays, prepare a 100 mM stock solution in anhydrous DMSO. Store at -20°C.
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Aqueous Formulation: Due to the carboxylic acid moiety, solubility in aqueous buffers (PBS) is pH-dependent. Dissolution is enhanced by adjusting pH > 7.5 using dilute NaOH or utilizing a buffer system (e.g., Tris-HCl).
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Chemical Stability: The thiazole ring is robust against oxidative degradation under standard storage conditions. Avoid strong reducing agents which may open the thiazole ring.
Mechanistic Utility: The TRBP-Dicer Pathway
The most significant application of CAS 10058-38-5 is its role as the scaffold for CIB-L43 , a small molecule that inhibits the interaction between TRBP (Transactivation Response RNA-Binding Protein) and Dicer .
Mechanism of Action:
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Target: The TRBP-Dicer complex is essential for the maturation of oncogenic microRNAs (e.g., miR-21).
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Inhibition: Derivatives of 10058-38-5 bind to TRBP, sterically hindering its association with Dicer.[4][5]
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Downstream Effect: This blockade reduces the biogenesis of miR-21, leading to the upregulation of tumor suppressors like PTEN and Smad7 , ultimately inhibiting cancer cell proliferation.[4][6]
Figure 1: Mechanism of Action for CAS 10058-38-5 derivatives (CIB-L43) in blocking the TRBP-Dicer oncogenic pathway.[4][5]
Experimental Protocols
Protocol A: Amide Coupling (Derivatization)
To utilize CAS 10058-38-5 as a scaffold for drug development (e.g., creating TAAR1 agonists), the carboxylic acid group is typically converted to an amide.
Reagents:
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CAS 10058-38-5 (1.0 equiv)[1]
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Amine Partner (e.g., Morpholine derivative) (1.1 equiv)
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HATU (1.2 equiv)
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DIPEA (Diisopropylethylamine) (3.0 equiv)
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Solvent: Anhydrous DMF or DCM.
Step-by-Step Workflow:
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Activation: Dissolve CAS 10058-38-5 in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere.
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Base Addition: Add DIPEA and stir for 5 minutes at Room Temperature (RT) to deprotonate the carboxylic acid.
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Coupling Agent: Add HATU. The solution should turn slightly yellow. Stir for 15 minutes to form the activated ester species.
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Amine Addition: Add the amine partner dropwise.
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Reaction: Stir at RT for 4–16 hours. Monitor progress via LC-MS (Target Mass = MW of Amine + 205.23 - 18.02).
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Work-up: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and Brine. Dry over Na₂SO₄.
Protocol B: In Vitro Stock Preparation for Screening
Objective: Prepare a stable stock for high-throughput screening (HTS) against cancer lines (e.g., HepG2).
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Weighing: Accurately weigh 10.26 mg of CAS 10058-38-5.
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Dissolution: Add 500 µL of sterile, anhydrous DMSO. Vortex for 30 seconds.
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Result: 100 mM Stock Solution.
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Quality Control (Self-Validation):
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Visual Inspection: The solution must be crystal clear. Any turbidity indicates moisture contamination in DMSO.
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Dilution Check: Dilute 1 µL of stock into 999 µL of PBS (1:1000). If precipitation occurs, sonicate at 37°C for 5 minutes. If precipitate persists, the compound requires a carrier (e.g., cyclodextrin) for this concentration.
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References
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Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2. Source: Journal of Medicinal Chemistry (2025).[7] Significance: Identifies CAS 10058-38-5 as the scaffold for CIB-L43. URL:[Link][7]
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Discovery of a Novel Small-Molecule Inhibitor Disrupting TRBP–Dicer Interaction against Hepatocellular Carcinoma. Source: ACS Publications / Chengdu Institute of Biology. Significance: Validates the biological mechanism of the phenylthiazole scaffold. URL:[Link]
- Morpholine Derivative and its Use as TAAR1 Agonist.
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PubChem Compound Summary: 2-Phenylthiazole-5-carboxylic acid. Source:[1][4][6][8] National Library of Medicine. Significance: Verification of physical constants and structure.[9][10] URL:[Link]
Sources
- 1. WO2017157873A1 - 5-ethyl-4-methyl-pyrazole-3-carboxamide derivative having activity as agonist of taar - Google Patents [patents.google.com]
- 2. US10508107B2 - Morpholine derivative - Google Patents [patents.google.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2----ä¸å½ç§å¦é¢æé½çç©ç ç©¶æ [cib.ac.cn]
- 6. CIB-3b - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 58327-75-6 | 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid | Other Aromatic Heterocycles | Ambeed.com [ambeed.com]
- 9. Effect of DMSO, urea and ethanol on hydration of stratum corneum model membrane based on short-chain length ceramide [AP] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
